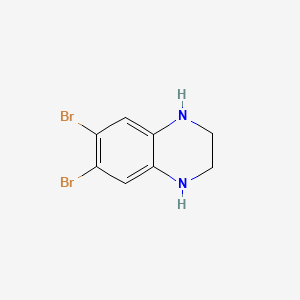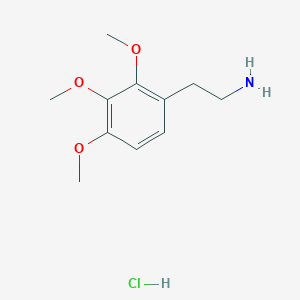
2,3,4-Trimethoxyphenethylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4-Trimethoxyphenethylamine hydrochloride is a chemical compound belonging to the class of phenethylamines It is structurally characterized by the presence of three methoxy groups attached to the benzene ring and an ethylamine chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trimethoxyphenethylamine hydrochloride typically involves the methylation of gallic acid derivatives. One common method includes the use of dimethyl sulfate as an alkylating agent in the presence of sodium hydroxide. The intermediate product, 1,2,3-trimethoxybenzene, undergoes a formylation reaction with a Vilsmeier-Haack reagent to produce 2,3,4-trimethoxybenzaldehyde . This aldehyde is then reduced to the corresponding alcohol, which is subsequently converted to the amine through reductive amination.
Industrial Production Methods
For industrial production, the process is scaled up using similar reaction conditions but optimized for higher yields and purity. The use of phase-transfer catalysts and continuous flow reactors can enhance the efficiency and scalability of the synthesis .
化学反応の分析
Types of Reactions
2,3,4-Trimethoxyphenethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and various substituted phenethylamines .
科学的研究の応用
2,3,4-Trimethoxyphenethylamine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its interactions with biological receptors and its potential as a biochemical tool.
Medicine: Research explores its psychoactive properties and potential therapeutic uses.
Industry: It serves as an intermediate in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 2,3,4-Trimethoxyphenethylamine hydrochloride involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmitter release and modulation of neural pathways, resulting in its psychoactive effects . The compound’s molecular targets include various receptors and enzymes involved in neurotransmission .
類似化合物との比較
Similar Compounds
3,4,5-Trimethoxyphenethylamine (Mescaline): Known for its hallucinogenic effects, mescaline is a naturally occurring compound found in certain cacti.
2,4,5-Trimethoxyphenethylamine: Another positional isomer with similar psychoactive properties.
Uniqueness
2,3,4-Trimethoxyphenethylamine hydrochloride is unique due to its specific substitution pattern on the benzene ring, which influences its receptor binding affinity and psychoactive profile. This distinct structure allows for different interactions with biological targets compared to its isomers .
特性
CAS番号 |
3166-75-4 |
|---|---|
分子式 |
C11H18ClNO3 |
分子量 |
247.72 g/mol |
IUPAC名 |
2-(2,3,4-trimethoxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C11H17NO3.ClH/c1-13-9-5-4-8(6-7-12)10(14-2)11(9)15-3;/h4-5H,6-7,12H2,1-3H3;1H |
InChIキー |
YIWSDEGXQDAAKU-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C=C1)CCN)OC)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


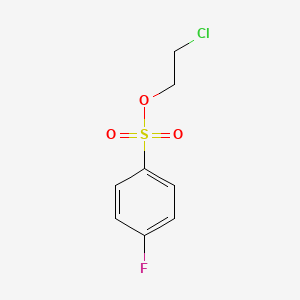
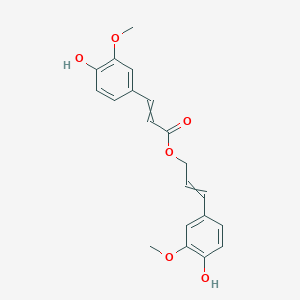
![N-[(2E)-3-(2-Fluorophenyl)-2-methylprop-2-en-1-yl]-3,4,5-trimethoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide](/img/structure/B12437760.png)
azanium](/img/structure/B12437766.png)


![Potassium;[[1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyl-2-[4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphenyl]ethylidene]amino] sulfate](/img/structure/B12437779.png)
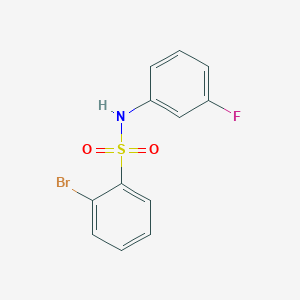
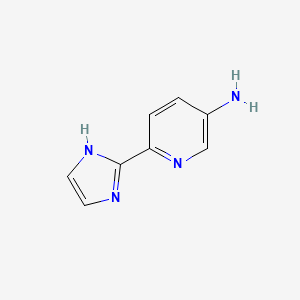
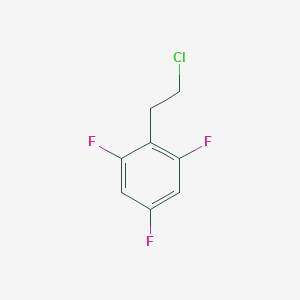
![1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B12437806.png)
![6-{Propyl[2-(thiophen-2-YL)ethyl]amino}-1,2,3,4-tetrahydronaphthalen-1-OL hydrochloride](/img/structure/B12437810.png)

